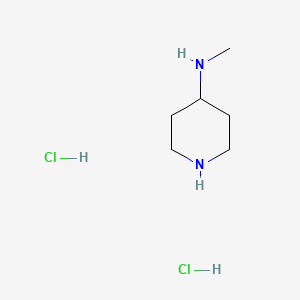
agglomerin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agglomerin B is a bacterial natural product identified as a metabolite of Pantoea agglomerans, which was isolated in 1989 from river water in Kobe, Japan . It belongs to the class of tetronate antibiotics, which also includes tetronomycin, tetronasin, and abyssomicin C . This compound is known for its antibiotic activity against anaerobic bacteria and weak activity against aerobic bacteria in vitro .
准备方法
Synthetic Routes and Reaction Conditions
The biosynthesis of agglomerin B involves a 12 kb gene cluster coding for seven open reading frames . The glyceryl-S-acyl carrier protein is derived from D-1,3-bisphosphoglycerate by glyceryl-S-acyl carrier protein synthase and acyl carrier protein . The acyl chain is taken from primary metabolism as a 3-oxoacyl-coenzyme A thioester . The glyceryl-S-acyl carrier protein and 3-oxoacyl-coenzyme A thioester are joined by a FabH-like ketosynthase, forming new carbon-carbon and carbon-oxygen bonds . The primary alcohol of the intermediate is then acylated using acetyl-coenzyme A, before the abstraction of a proton and concomitant loss of acetate to generate the exocyclic double bond .
Industrial Production Methods
given its biosynthetic pathway, it is likely produced through fermentation processes involving genetically engineered strains of Pantoea agglomerans .
化学反应分析
Types of Reactions
Agglomerin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学研究应用
Agglomerin B has several scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical properties of tetronate antibiotics.
Biology: Investigated for its role in bacterial metabolism and its interactions with other microbial species.
Medicine: Explored for its potential as an antibiotic agent against anaerobic bacteria.
作用机制
Agglomerin B exerts its effects by inhibiting the growth of anaerobic bacteria. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with essential bacterial enzymes and metabolic processes .
相似化合物的比较
Agglomerin B is similar to other tetronate antibiotics such as tetronomycin, tetronasin, and abyssomicin C . These compounds share a common tetronic acid core but differ in the composition of the acyl chain attached to the tetronate ring . The uniqueness of this compound lies in its specific acyl chain structure, which contributes to its distinct biological activity .
List of Similar Compounds
- Tetronomycin
- Tetronasin
- Abyssomicin C
属性
CAS 编号 |
125620-71-5 |
|---|---|
分子式 |
C17H24O4 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
3-[(Z)-dodec-5-enoyl]-4-hydroxy-5-methylidenefuran-2-one |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-8-9-10-11-12-14(18)15-16(19)13(2)21-17(15)20/h8-9,19H,2-7,10-12H2,1H3/b9-8- |
InChI 键 |
YXRWDFHHUJKYQR-HJWRWDBZSA-N |
SMILES |
CCCCCCC=CCCCC(=O)C1=C(C(=C)OC1=O)O |
手性 SMILES |
CCCCCC/C=C\CCCC(=O)C1=C(C(=C)OC1=O)O |
规范 SMILES |
CCCCCCC=CCCCC(=O)C1=C(C(=C)OC1=O)O |
同义词 |
agglomerin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3H-[1,2,4]Triazepino[2,3-a]benzimidazol-4(5H)-one](/img/structure/B594684.png)






